molecular formula C20H28N4O3 B7082830 N'-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide

N'-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide

Cat. No.: B7082830
M. Wt: 372.5 g/mol
InChI Key: FKJLJYSYKWFNSH-UHFFFAOYSA-N
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Description

N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N'-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-4-5-6-7-14(2)22-19(26)20(27)23-16-9-8-15-10-11-24(17(15)12-16)13-18(25)21-3/h8-12,14H,4-7,13H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJLJYSYKWFNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)C=CN2CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole core or the attached functional groups.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide, have shown promise as antiviral, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N’-heptan-2-yl-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]oxamide can be compared with other indole derivatives, such as indole-3-acetic acid and tryptophan While these compounds share a common indole core, their attached functional groups and overall structures differ, leading to variations in their biological activities and applications

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